6-Bromohexanenitrile
Description
Nomenclature and Chemical Classification of 6-Bromohexanenitrile
This compound is systematically named according to IUPAC nomenclature as This compound . nih.gov It is also commonly referred to by several synonyms, including 6-bromocapronitrile, 5-bromopentyl cyanide, and 6-bromohexanonitrile. nih.govsigmaaldrich.comguidechem.com
From a chemical classification standpoint, this compound is categorized as a halogenated aliphatic nitrile. This classification stems from its core structure: a six-carbon aliphatic chain (hexane) with a nitrile (-C≡N) functional group at one end and a bromine atom (-Br) at the other. guidechem.com The presence of these two distinct functional groups imparts a dual reactivity to the molecule, making it a valuable asset in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 6621-59-6 nih.gov |
| Molecular Formula | C6H10BrN nih.gov |
| IUPAC Name | This compound nih.gov |
| InChI Key | PHOSWLARCIBBJZ-UHFFFAOYSA-N nih.gov |
| SMILES | C(CCC#N)CCBr nih.gov |
Data sourced from PubChem. nih.gov
Historical Context and Early Research on ω-Bromoalkanenitriles
The exploration of ω-haloalkanenitriles, the class of compounds to which this compound belongs, has been a subject of interest in organic chemistry for many years. Early research into these compounds was driven by the desire to understand the influence of a polar substituent, such as a nitrile group, on the reactivity of a terminal halogen. These studies often involved investigating the kinetics and mechanisms of cyclization reactions and nucleophilic substitution reactions.
Significance of this compound as a Synthetic Intermediate
The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. guidechem.com The bromine atom and the nitrile group can undergo a variety of independent or sequential chemical transformations, providing access to a diverse array of more complex molecules.
The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the terminal position of the hexane (B92381) chain. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This dual reactivity makes this compound a key building block in the synthesis of numerous organic compounds.
For example, it is used in the synthesis of (5-cyanopentyl)zinc(II) bromide, an organozinc reagent. sigmaaldrich.com It has also been utilized in the preparation of compounds such as 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)hexanenitrile, dimethyl 6,6′-dithiobiscaproimidate, and N-benzyloxy-(4-cyanopentyl)-carbamic acid ethyl ester. sigmaaldrich.comsigmaaldrich.com
Overview of Research Trajectories Involving this compound
Research involving this compound has spanned various areas of organic synthesis and medicinal chemistry. A significant research trajectory has been its use in the synthesis of heterocyclic compounds and other complex molecular architectures.
Key Research Applications:
Synthesis of Bioactive Molecules: this compound has been employed as a starting material or intermediate in the synthesis of various biologically active molecules. For instance, it was used in the synthesis of fluorescent derivatives of a sigma (σ) receptor ligand for cellular localization studies in pancreatic tumor cells. nih.gov It has also been a component in the synthesis of novel ellipticines and their derivatives investigated as inhibitors of Phytophthora infestans, a pathogen responsible for late blight in potatoes and tomatoes. mdpi.comnih.gov
Preparation of Functionalized Polymers and Materials: The bifunctional nature of this compound makes it a suitable monomer or chain-end functionalizing agent in polymer chemistry. While specific examples are not prevalent in the provided search results, its structure lends itself to such applications.
Development of Novel Synthetic Methodologies: The compound has been utilized in the development and optimization of new synthetic reactions. For example, it has been used in nickel-catalyzed enantioselective Negishi cross-couplings of racemic secondary α-bromo amides with alkylzinc reagents. orgsyn.orgchemsrc.com
Synthesis of Iminosugar-Based Ligands: In the field of glycobiology, this compound has been used in the synthesis of N-alkylated iminosugar based ligands as potential inhibitors of human lysosomal β-glucocerebrosidase, an enzyme implicated in Gaucher's disease. mdpi.comresearchgate.net
Probing Enzyme Mechanisms: The compound has been used to synthesize molecules for studying enzyme mechanisms, such as in the investigation of glucosinolate biosynthesis in plants. open.ac.uk
Table 2: Examples of Compounds Synthesized Using this compound
| Target Compound | Research Area | Reference |
|---|---|---|
| 6-[3-Hydroxy-4-(2-hydroxybenzoyl)-2-propylphenoxy]hexanenitrile | Organic Synthesis | prepchem.com |
| 6-[4-(4,5-dihydro-2-oxazolyl)phenoxy]hexanenitrile | Organic Synthesis | prepchem.com |
| Fluorescent derivatives of σ receptor ligands | Medicinal Chemistry | nih.gov |
| Novel ellipticines | Agricultural Chemistry | mdpi.comnih.gov |
Current Challenges and Future Directions in this compound Research
While this compound is a valuable and widely used reagent, there are ongoing challenges and promising future directions in its research.
Current Challenges:
Green Synthesis: Developing more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives remains an important goal. This includes the use of greener solvents, catalysts, and reaction conditions.
Regioselectivity in Reactions: In certain reactions, achieving high regioselectivity can be a challenge, particularly when both the bromine and nitrile groups have the potential to react. cnjournals.com Further research into selective transformations is needed.
Scalability: While many synthetic procedures using this compound are effective on a laboratory scale, scaling up these reactions for industrial applications can present challenges related to cost, safety, and efficiency.
Future Directions:
Expansion of Synthetic Applications: The versatility of this compound suggests that its full potential as a synthetic building block has yet to be realized. Future research will likely focus on its application in the synthesis of novel and increasingly complex molecular targets, including new pharmaceuticals, agrochemicals, and materials.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) for the transformation of this compound and its derivatives could offer highly selective and environmentally benign synthetic routes.
Flow Chemistry: The application of flow chemistry techniques to reactions involving this compound could provide advantages in terms of safety, scalability, and reaction control.
Medicinal Chemistry: The continued use of this compound as a scaffold or intermediate in the design and synthesis of new therapeutic agents is a promising area of research. Its ability to introduce a flexible linker with a reactive handle makes it attractive for the development of targeted drug delivery systems and probes for chemical biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromohexanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c7-5-3-1-2-4-6-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOSWLARCIBBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064421 | |
| Record name | Hexanenitrile, 6-bromo- | |
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Molecular Weight |
176.05 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6621-59-6 | |
| Record name | 6-Bromohexanenitrile | |
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| Record name | 6-Bromohexanenitrile | |
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| Record name | 6-Bromohexanenitrile | |
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| Record name | Hexanenitrile, 6-bromo- | |
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| Record name | Hexanenitrile, 6-bromo- | |
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| Record name | 6-bromohexanonitrile | |
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| Record name | 6-BROMOHEXANENITRILE | |
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Synthetic Methodologies and Preparation Routes for 6 Bromohexanenitrile
Classical Synthesis Pathways
Traditional methods for synthesizing 6-bromohexanenitrile and its analogs rely on well-established reaction classes in organic chemistry, including nucleophilic substitution and alkylation protocols.
Nucleophilic Substitution Reactions for Bromination of Nitrile Precursors
A fundamental approach to synthesizing this compound involves the conversion of a precursor molecule already containing the six-carbon nitrile backbone. One such pathway is the nucleophilic substitution of a terminal hydroxyl group. For instance, a precursor such as 6-hydroxyhexanenitrile (B1338198) can be converted to the desired bromo-functionalized nitrile. This transformation is typically achieved using standard brominating agents like phosphorus tribromide (PBr₃) or via an Appel reaction, which uses a combination of a phosphine (B1218219) and a carbon tetrahalide. These reactions proceed by converting the alcohol into a good leaving group, which is then displaced by a bromide ion.
Another classical route involves the displacement of a halide from a dihaloalkane. For example, reacting a compound like 1,5-dibromopentane (B145557) with a cyanide salt, such as potassium cyanide, can introduce the nitrile group via a nucleophilic substitution reaction, yielding this compound. chemsrc.com This method leverages the different reactivity of the two bromine atoms or uses stoichiometry to favor monosubstitution.
Alkylation and Nitrile-Formation Protocols
This compound is frequently employed as a key reagent for introducing a five-carbon nitrile-terminated chain (-(CH₂)₅CN) onto various substrates through alkylation. This process involves the nucleophilic attack by heteroatoms like oxygen or nitrogen, or by carbanions, on the primary carbon bearing the bromine atom.
For example, in the synthesis of precursors for complex biological ligands, this compound is used to alkylate phenolic hydroxyl groups. A reported method involves the O-alkylation of methyl 4-hydroxybenzoate (B8730719) using this compound in the presence of potassium carbonate as a base in acetone, affording the product in high yield. mdpi.comresearchgate.net Similarly, it has been used in the alkylation of a sterically hindered hydroxyl group in a diprenorphine (B84857) derivative, using sodium hydride as the base in dimethylformamide (DMF).
The compound also serves as an N-alkylating agent for synthesizing various nitrogen-containing heterocycles. Furthermore, it can participate in C-C bond-forming reactions, such as in cobalt-catalyzed cross-coupling with Grignard reagents.
Table 1: Examples of Alkylation Reactions Utilizing this compound
| Substrate | Reagents & Conditions | Product Type | Yield |
| Methyl 4-hydroxybenzoate | K₂CO₃, acetone | O-Alkylated Benzoate | 87.5% researchgate.net |
| 3-O-Tosyl-6-O-desmethyl-diprenorphine | NaH, DMF, room temp. | O-Alkylated Orvinol | 57% |
| 1H-Benzimidazole Derivatives | KOH, DMSO; then reflux with this compound | N-Alkylated Benzimidazolium Salt | N/A |
Reaction of 1,4-Dibromobutane (B41627) with Isobutyronitrile (B166230) (for 6-Bromo-2,2-dimethylhexanenitrile)
A key derivative, 6-bromo-2,2-dimethylhexanenitrile, is synthesized via a C-alkylation strategy. sigmaaldrich.com A well-documented procedure involves the reaction of isobutyronitrile with 1,4-dibromobutane. rsc.org In this synthesis, the α-proton of isobutyronitrile is first removed by a strong base, typically lithium diisopropylamide (LDA), to form a nucleophilic carbanion (a lithium enolate). This carbanion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a nucleophilic substitution reaction. Using an excess of the dibromoalkane ensures that the desired mono-alkylation product is formed preferentially over the dialkylated byproduct. This method provides the dimethyl-substituted analog in excellent yield.
Table 2: Synthesis of 6-Bromo-2,2-dimethylhexanenitrile
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield |
| Isobutyronitrile | 1,4-Dibromobutane (excess) | 1. LDA (from diisopropylamine, nBuLi), THF, -78 °C to RT | 6-Bromo-2,2-dimethylhexanenitrile | 89% rsc.org |
Preparation of Terminally Functionalized Thiols from this compound
The bromide in this compound can be readily displaced by sulfur nucleophiles to prepare terminally functionalized thiols or their precursors. A facile method for this transformation has been reported for the synthesis of di(6-hexanenitrile)-disulfide. This reaction involves treating this compound with a borohydride (B1222165) exchange resin and elemental sulfur in methanol. The disulfide product can then be reduced in a subsequent step to yield the corresponding thiol, 6-mercaptohexanenitrile. These thiol-derivatives are useful for applications such as forming self-assembled monolayers on metal surfaces.
Advanced and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes, often referred to as "green chemistry." These principles are being applied to the synthesis and application of compounds like this compound.
Phase Transfer Catalysis in 1-Hetarylsulfanyl-ω-cyanoalkane Synthesis Utilizing this compound
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wiley-vch.de This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction can occur more readily. wiley-vch.demdpi.com PTC often leads to faster reactions, milder conditions, and reduced need for hazardous organic solvents, aligning with the principles of green chemistry. nih.govnih.gov
This methodology has been successfully applied to the synthesis of 1-hetarylsulfanyl-ω-cyanoalkanes using this compound as a key substrate. sigmaaldrich.comlookchem.com In these syntheses, a heterocyclic thiol (hetaryl-SH) is deprotonated in an aqueous basic phase, and the resulting thiolate anion is transferred by the PTC catalyst into the organic phase containing this compound. The subsequent nucleophilic substitution reaction proceeds efficiently in the organic phase to yield the desired product. This approach represents a regioselective and "green" chemical method for synthesizing these sulfur-containing nitrile compounds. sigmaaldrich.com
Microwave-Assisted Synthesis of Asymmetric Disulfides with this compound
A novel and efficient route for synthesizing asymmetric disulfides utilizes this compound as a key substrate in a microwave-assisted, one-pot reaction. rsc.orgrsc.org This method involves the reaction of an alkyl halide, such as this compound, with benzyl (B1604629) thiocyanate (B1210189) and thiourea (B124793) in an aqueous medium. rsc.org The process is noted for being an odorless, efficient, and time-saving alternative to conventional methods. rsc.orgrsc.org
The optimal conditions for this synthesis were determined to be the reaction of benzyl thiocyanate (1.0 equivalent), thiourea (2.0 equivalents), and an alkyl halide (1.2 equivalents) with potassium phosphate (B84403) (K₃PO₄) as the base. rsc.org The reaction is conducted in water at 90°C for 15 minutes under microwave irradiation. rsc.org
When this compound was used as the alkyl halide substrate under these conditions, the corresponding asymmetric disulfide, benzyl (5-cyanopentyl) disulfide, was obtained. However, the yield for this specific reaction was 40%. rsc.org GC-MS analysis of the reaction products indicated that a significant portion of the output consisted of symmetric disulfides, which accounts for the moderate yield of the desired asymmetric product. rsc.org This highlights a competing reaction pathway that leads to the formation of symmetrical byproducts. rsc.org Despite this, the microwave-assisted approach in water represents a significant advancement, particularly for its environmental and economic benefits. rsc.org
| Entry | Alkyl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl chloride | Dibenzyl disulfide | 94 |
| 2 | Allyl bromide | Allyl benzyl disulfide | 85 |
| 3 | Ethyl bromoacetate | Benzyl (2-ethoxy-2-oxoethyl) disulfide | 92 |
| 4 | Propyl bromide | Benzyl propyl disulfide | 84 |
| 5 | This compound | Benzyl (5-cyanopentyl) disulfide | 40 |
| 6 | 6-Bromohexan-1-ol | Benzyl (6-hydroxyhexyl) disulfide | 27 |
Considerations for Sustainable Synthesis of this compound Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for derivatives of this compound. Key considerations include the choice of solvents, reagents, and energy sources to minimize environmental impact.
A primary aspect of sustainable synthesis is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. The microwave-assisted synthesis of asymmetric disulfides, which employs water as the solvent, is a prime example of a greener method. rsc.orgrsc.org Other documented syntheses using this compound have utilized solvents such as acetonitrile, acetone, and tetrahydrofuran (B95107) (THF). nih.govresearchgate.net While effective, these organic solvents pose greater environmental and safety concerns than water.
The choice of reagents and bases also plays a crucial role. Some synthetic procedures involving this compound utilize mild bases like potassium carbonate or sodium carbonate. nih.govresearchgate.net The use of such readily available and less hazardous bases is preferable to stronger, more reactive alternatives. Furthermore, developing regioselective syntheses, such as the "Green Chemical" methods for preparing 1-hetarylsulfanyl-ω-cyanoalkanes from bromoalkanenitriles, contributes to sustainability by improving atom economy and reducing the formation of unwanted byproducts. sigmaaldrich.com The synthesis of cyclotriveratrylene (B73569) (CTV) derivatives has been achieved by reacting this compound with a phenolic CTV using caesium carbonate, a mild base, in a high-yielding reaction. psu.edu These approaches align with the goals of green chemistry by prioritizing efficiency, safety, and the reduction of waste.
Chemical Reactivity and Mechanistic Investigations of 6 Bromohexanenitrile
Reactivity of the Bromine Moiety
The bromine atom in 6-bromohexanenitrile is attached to a primary carbon, making it susceptible to various reactions, particularly nucleophilic substitution and the formation of organometallic reagents. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C-Br bond.
This compound, as a primary alkyl halide, predominantly undergoes nucleophilic substitution via the SN2 mechanism. rsc.orgmnstate.edu This mechanism involves a one-step process where the nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of configuration if the carbon were chiral. mnstate.eduweebly.comlumenlearning.com The SN2 pathway is favored for primary substrates due to reduced steric hindrance, allowing for backside attack by the nucleophile. rsc.orgyoutube.comlibretexts.org SN1 reactions, which proceed through a carbocation intermediate, are less likely for primary halides like this compound due to the instability of the resulting primary carbocation. lumenlearning.comyoutube.comksu.edu.sa
The electrophilic carbon atom bonded to the bromine in this compound readily reacts with various nucleophiles.
Hydroxide (B78521) Ions: In the presence of a base like sodium hydroxide, this compound can be hydrolyzed. For instance, treatment with aqueous sodium hydroxide in isopropanol (B130326) at reflux leads to the substitution of the bromine atom, although in some complex syntheses, this step is used to hydrolyze other functional groups present in the molecule. nih.gov
Amines: this compound is frequently used to alkylate primary and secondary amines. For example, it reacts with 1,4-dioxa-8-azaspiro[4.5]decane to yield 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)hexanenitrile. nih.govlookchem.com It is also used in the N-alkylation of benzimidazoles, following a prior N-alkylation with a different alkyl bromide, to create functionalized benzimidazolium salts. researchgate.netresearchgate.net
Thiols and Thiol Precursors: The bromine can be displaced by sulfur nucleophiles. In a one-pot synthesis of asymmetric disulfides, this compound reacts with thiourea (B124793) in the presence of potassium phosphate (B84403) under microwave irradiation. rsc.org This forms an S-alkylisothiouronium salt intermediate, which is then hydrolyzed in situ to generate the corresponding thiol. This thiol subsequently reacts to form products like 6-(benzyldisulfanyl)hexanenitrile. rsc.org
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent(s) | Product Example | Reference |
|---|---|---|---|
| Amine (Secondary) | 1,4-dioxa-8-azaspiro[4.5]decane | 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)hexanenitrile | nih.gov, lookchem.com |
| Thiol Precursor | Thiourea, K₃PO₄ | 6-(Benzyldisulfanyl)hexanenitrile | rsc.org |
| Hydroxide | NaOH | 6-Hydroxyhexanenitrile (B1338198) (in principle) | nih.gov |
This compound serves as an alkylating agent in the synthesis of molecules where a protected amine is a key structural feature. In the synthesis of fluorescent derivatives of the σ receptor ligand PB28, 1,4-dioxa-8-azaspiro[4.5]decane is alkylated with this compound. nih.gov The resulting nitrile is then reduced to a primary amine and subsequently protected by acetylation, demonstrating the utility of this compound in introducing a carbon chain that can be converted into a protected amine. nih.gov
The nitrogen atom of the phenothiazine (B1677639) ring system can act as a nucleophile to displace the bromide from this compound. This N-alkylation reaction is a common strategy for synthesizing various phenothiazine derivatives. researchgate.netchemrxiv.org While specific literature detailing the direct reaction with this compound is not prevalent, the general method involves reacting phenothiazine with an alkyl halide. researchgate.netgoogle.com Microwave-assisted heating has been shown to be an effective green chemistry approach for the N-alkylation of phenothiazine, often resulting in good yields and shorter reaction times. researchgate.net
Alkyl halides are primary precursors for the synthesis of organometallic reagents, where the carbon-halogen bond is converted into a carbon-metal bond. libretexts.orglibretexts.orgmmcmodinagar.ac.in
This compound is a suitable starting material for preparing the organozinc reagent (5-cyanopentyl)zinc(II) bromide. lookchem.comorgsyn.org This synthesis is typically achieved by the direct insertion of zinc metal into the carbon-bromine bond. The reaction is carried out by heating this compound with zinc powder in a solvent under an inert atmosphere, such as argon. orgsyn.org The resulting organozinc reagent is a versatile intermediate in organic synthesis, allowing for the introduction of the 5-cyanopentyl group into other molecules. orgsyn.org Zinc bromide (ZnBr₂) itself is also a widely used Lewis acid catalyst in various organic reactions. atamanchemicals.comresearchgate.net
Table 2: Synthesis of (5-Cyanopentyl)zinc(II) Bromide
| Reactant | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| This compound | Zinc powder | 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI) | (5-Cyanopentyl)zinc(II) Bromide | orgsyn.org |
Organometallic Reagent Formation
Functionalized Zinc Reagents via Magnesium Insertion
Organozinc reagents are valuable intermediates in organic synthesis, often prepared through the direct insertion of zinc into organic halides. organic-chemistry.org However, the reactivity of zinc can be insufficient for less reactive halides. An alternative and effective method involves the initial formation of an organomagnesium (Grignard) reagent by inserting magnesium into the carbon-bromine bond, followed by transmetalation with a zinc salt. The presence of lithium chloride (LiCl) has been shown to facilitate the insertion of magnesium into organic halides. beilstein-journals.orgresearchgate.net
In the case of this compound, the corresponding organozinc bromide, (5-cyanopentyl)zinc(II) bromide, can be synthesized. sigmaaldrich.comlookchem.com This is achieved by first reacting this compound with magnesium turnings. mit.edumit.edunih.gov The resulting Grignard reagent is then treated with a zinc salt to yield the desired functionalized organozinc reagent. This organozinc compound serves as a key intermediate for various subsequent transformations, including cross-coupling reactions. sigmaaldrich.comlookchem.com
A detailed procedure for the preparation of (5-cyanopentyl)zinc(II) bromide involves heating zinc powder under vacuum, followed by the addition of an anhydrous solvent such as 1,3-dimethyl-2-imidazolidinone (DMI). mit.edumit.edunih.govorgsyn.org A catalytic amount of iodine is introduced to activate the zinc surface. mit.edumit.edunih.govorgsyn.org Subsequently, this compound is added, and the reaction mixture is heated to facilitate the formation of the organozinc reagent. mit.edumit.edunih.govorgsyn.org The concentration of the resulting organozinc solution can be determined using ¹H NMR spectroscopy. mit.edunih.gov
Participation in Cross-Coupling Reactions
The (5-cyanopentyl)zinc(II) bromide, formed as described above, is a versatile nucleophile in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
The Negishi cross-coupling reaction is a powerful method for carbon-carbon bond formation, typically employing a palladium or nickel catalyst to couple an organozinc reagent with an organic halide. organic-chemistry.orgwikipedia.org Nickel catalysts, in particular, have been utilized in various oxidation states (Ni(0) or Ni(II)) for these transformations. wikipedia.org
In a notable application, (5-cyanopentyl)zinc(II) bromide has been successfully employed in a nickel-catalyzed enantioselective Negishi cross-coupling reaction. mit.edumit.edunih.govorgsyn.orgchemsrc.com This specific reaction involves the coupling of the organozinc reagent with a racemic secondary α-bromo amide in the presence of a chiral nickel catalyst. orgsyn.org The process yields an enantioenriched product, demonstrating the utility of this compound in asymmetric synthesis. orgsyn.org
The reaction is typically carried out using a nickel(II) chloride-dimethoxyethane adduct (NiCl₂·dme) as the catalyst precursor and a chiral ligand, such as (R)-i-Pr-Pybox. orgsyn.org The organozinc reagent, prepared in situ from this compound, is added to a solution containing the nickel catalyst and the racemic α-bromo amide. nih.govorgsyn.org The reaction proceeds to give the coupled product in good yield and high enantiomeric excess. orgsyn.org
| Reactants | Catalyst System | Product | Yield | Enantiomeric Excess | Reference |
| (5-Cyanopentyl)zinc(II) bromide, Racemic N-benzyl-2-bromo-N-phenylbutanamide | NiCl₂·dme, (R)-i-Pr-Pybox | (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide | 85-89% | 91% | orgsyn.org |
Reactivity of the Nitrile Group
The nitrile group in this compound can undergo various chemical transformations, most notably reduction to a primary amine.
Reduction Reactions
The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. Several reducing agents can accomplish this, with varying degrees of reactivity and selectivity.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles. masterorganicchemistry.comchemguide.co.uk The reaction of a nitrile with LiAlH₄ proceeds via the addition of a hydride ion to the carbon-nitrogen triple bond, forming an intermediate imine salt. chemistrysteps.com A second hydride addition then leads to a diamidoaluminate complex, which upon acidic or aqueous workup, yields the primary amine. chemistrysteps.com
The nitrile group of this compound can be effectively reduced to a primary amine, 7-aminoheptanenitrile, using LiAlH₄. smolecule.comsmolecule.com This reaction provides a straightforward method for the synthesis of ω-aminoalkanenitriles.
Borane-dimethyl sulfide (B99878) (BMS) is another versatile reducing agent, often considered milder and more selective than LiAlH₄. organic-chemistry.orgsigmaaldrich.comfishersci.atborates.today It is particularly effective for the reduction of nitriles to primary amines. borates.todaynih.gov The reaction typically involves the complexation of the borane (B79455) to the nitrile nitrogen, followed by hydride transfer.
In a specific synthetic application, this compound was first alkylated with 8-methoxy-2-propylamino-1,2,3,4-tetrahydronaphthalene to form an intermediate nitrile. nih.gov This nitrile was then successfully reduced to the corresponding primary amine using a borane-methyl sulfide complex in anhydrous tetrahydrofuran (B95107) (THF) under reflux conditions. nih.gov The reaction was worked up with methanolic HCl to afford the desired amine. nih.gov
| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
| Nitrile derivative of this compound | Borane-methyl sulfide complex | Anhydrous THF | Reflux, 4h | Corresponding primary amine | 76% | nih.gov |
Tandem Reductions of Halide and Nitrile Functionalities using InCl3/NaBH4 System
The reagent system comprising indium(III) chloride (InCl3) and sodium borohydride (B1222165) (NaBH4) in tetrahydrofuran (THF) has been effectively utilized for the tandem reduction of both the alkyl halide and nitrile functionalities of this compound in a one-pot reaction. arkat-usa.orgambeed.com This transformation is significant as it demonstrates the concurrent reduction of two distinct functional groups that would typically require separate reaction steps.
The reaction mechanism is understood to proceed through the in situ generation of two reducing species: dichloroindium hydride (HInCl₂) and borane-tetrahydrofuran (B86392) complex (BH₃·THF). arkat-usa.orgsigmaaldrich.comescholarship.org HInCl₂, formed from the reaction of InCl₃ with NaBH₄, is known to be effective for the reduction of alkyl halides. Simultaneously, the borane generated complexes with the THF solvent to form BH₃·THF, a well-known reagent for the reduction of nitriles to primary amines. arkat-usa.orgescholarship.org
In a representative procedure, this compound is treated with one equivalent of InCl₃ and three equivalents of NaBH₄ in THF at room temperature. researchgate.netescholarship.org The reaction proceeds to completion, yielding hexan-1-amine as the final product. escholarship.orgescholarship.org This tandem approach showcases the reductive potential of the combined HInCl₂ and BH₃·THF system. escholarship.org
Table 1: Tandem Reduction of this compound
| Reactant | Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | InCl₃, NaBH₄ | THF | Hexan-1-amine | 68-76% | escholarship.org, researchgate.net |
Oxidation Reactions to Carboxylic Acids or Amides
The nitrile functional group of this compound is susceptible to hydrolysis under either acidic or basic aqueous conditions to yield a carboxylic acid or, as an intermediate, an amide. googleapis.com This is a fundamental reaction of nitriles.
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. googleapis.com This leads to the formation of a protonated amide, which can be isolated or undergo further hydrolysis to the corresponding carboxylic acid, 6-bromohexanoic acid. googleapis.com
In a basic medium, the hydroxide anion acts as the nucleophile, directly attacking the nitrile carbon. googleapis.com This process forms an amide intermediate, which can then be further hydrolyzed to the carboxylate salt. nih.gov Subsequent acidification of the reaction mixture yields the final carboxylic acid product. nih.gov While these are standard transformations for the nitrile group, specific literature detailing the direct oxidation of this compound itself was not prominently found.
Reactions Involving Both Functional Groups
The dual functionality of this compound allows for complex reactions where both the bromide and nitrile groups participate, leading to the formation of cyclic structures or conjugation to other molecular systems.
Intramolecular Cyclization and Ring Formation
While direct intramolecular cyclization of this compound is not extensively documented, its structure is amenable to forming six-membered rings. The molecule can first act as an alkylating agent via its bromo-functional end. For example, it can be used to alkylate a pre-existing amine. A patent describes the reaction of this compound with a substituted piperidine (B6355638) derivative in the presence of sodium bicarbonate in N,N-dimethylformamide (DMF). In this case, the piperidine nitrogen displaces the bromide, forming an N-substituted piperidine with a pendant cyanopentyl chain. While this initial step is intermolecular, the resulting product contains the nitrile group, which can then undergo further transformations, potentially leading to more complex cyclic or bicyclic systems.
Conjugation with Fluorescent Moieties
This compound serves as a valuable bifunctional linker for the conjugation of fluorescent moieties to other molecules, a critical process in the development of probes for biological imaging and assays.
In one synthetic approach, this compound is used to introduce a flexible six-carbon spacer. It alkylates phenothiazine in the presence of potassium hydroxide and sodium iodide in DMF, attaching the cyanopentyl chain to the nitrogen atom of the phenothiazine core. This positions the nitrile group for further chemical modification, while the phenothiazine acts as the fluorescent reporter.
Another strategy involves a multi-step synthesis to create fluoroprobes for biological receptors. Here, 8-methoxy-2-propylamino-1,2,3,4-tetrahydronaphthalene is first alkylated with this compound. The resulting nitrile (compound 2 in the study) is then reduced to a primary amine using a borane-dimethylsulfide complex. This terminal amine is the key functional group that is subsequently conjugated with different fluorescent dyes, such as dansyl chloride or 4-chloro-7-nitrobenzofurazan (B127121) (NBD), to yield the final fluoroprobes.
Table 2: Use of this compound in Fluorescent Probe Synthesis
| Fluorescent Moiety | Conjugation Strategy | Intermediate Product | Final Application | Reference |
|---|---|---|---|---|
| Phenothiazine | Direct alkylation of phenothiazine with this compound. | 10-(5-Cyanopentyl)phenothiazine | Building block for fluorescent peptides | |
| Dansyl / NBD | Alkylation of an amine with this compound, followed by nitrile reduction and conjugation. | N-(6-aminohexyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | Fluoroprobes for 5-HT₁ₐ receptor imaging |
Applications of 6 Bromohexanenitrile in Organic Synthesis
Synthesis of Complex Organic Molecules as Crucial Intermediates
The dual reactivity of 6-bromohexanenitrile, stemming from its nitrile group and the terminal bromine atom, makes it a key intermediate in the synthesis of a wide array of complex organic molecules. These molecules, in turn, find applications in medicinal chemistry and materials science.
This compound is a precursor for various derivatives with potential biological and medicinal applications. For instance, it can be used to synthesize cleavable protein-crosslinking reagents. These reagents contain a disulfide bond and can form covalent crosslinks between lysine (B10760008) residues in proteins, a technique valuable for investigating protein structure and function.
Another application lies in the synthesis of N-benzyloxy-(4-cyanopentyl)-carbamic acid ethyl ester. This carbamate (B1207046) derivative can serve as a building block for more complex molecules with potential therapeutic properties. The nitrile group can be further transformed into other functional groups, such as amines or carboxylic acids, to generate a diverse library of compounds for biological screening.
In the realm of specialty chemicals and materials, this compound is utilized in the synthesis of several important intermediates. It is a key starting material for producing (5-cyanopentyl)zinc(II) bromide, an organozinc reagent. sigmaaldrich.com This reagent is particularly useful in carbon-carbon bond-forming reactions, such as Negishi coupling, enabling the introduction of a five-carbon nitrile-containing chain into various organic scaffolds.
Furthermore, this compound is employed in the synthesis of 6-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)hexanenitrile, a spirocyclic compound. sigmaaldrich.com Such complex heterocyclic structures are of interest in the development of new materials and pharmaceuticals. The synthesis of dimethyl 6,6′-dithiobiscaproimidate, a long-chain dithiobisimidate, also starts from this compound. sigmaaldrich.com These types of molecules have applications as crosslinking agents. Additionally, it is used to produce 1-hetarylsulfanyl-ω-cyanoalkanes, which are of interest for their potential applications in materials science. sigmaaldrich.com
Table 1: Examples of Molecules Synthesized from this compound
| Compound Name | Application/Significance |
|---|---|
| (5-Cyanopentyl)zinc(II) bromide | Organozinc reagent for cross-coupling reactions |
| 6-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)hexanenitrile | Spirocyclic intermediate for specialty chemicals |
| Dimethyl 6,6′-dithiobiscaproimidate | Long-chain crosslinking agent |
| N-Benzyloxy-(4-cyanopentyl)-carbamic acid ethyl ester | Intermediate for medicinal chemistry |
Formation of Macrocycles and Ring Systems
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various cyclic structures, including macrocycles and smaller ring systems. Intramolecular cyclization can be achieved by leveraging the reactivity of both the nitrile and the bromo functionalities.
One potential synthetic route involves the reduction of the nitrile group to a primary amine. The resulting 6-amino-1-bromohexane can then undergo intramolecular cyclization to form a seven-membered heterocyclic ring, azepane. Alternatively, intermolecular reactions can lead to the formation of larger macrocyclic structures. For example, the reaction of this compound with a diamine under high dilution conditions could lead to the formation of macrocyclic polyamines containing cyanopentyl side chains. These macrocycles are of interest for their ability to form host-guest complexes and for their potential applications in catalysis and sensing.
While direct literature examples of macrocyclization starting specifically from this compound are not abundant, the principles of macrocyclization of bifunctional linear molecules are well-established. The reaction of dihalides with diamines is a common strategy for the synthesis of nitrogen-containing macrocycles. nih.gov By analogy, the conversion of this compound to a diamine precursor, followed by reaction with a dihalide, would provide a viable pathway to functionalized macrocycles.
Incorporation into Polymeric Materials
This compound can be incorporated into polymeric structures, imparting specific properties to the resulting materials. The nitrile group can enhance polarity and thermal stability, while the bromo group can serve as a site for further polymer modification.
Polyfluorenes are a class of conjugated polymers known for their strong blue photoluminescence, making them attractive for applications in organic light-emitting diodes (OLEDs). mdpi.comaps.org The properties of polyfluorenes can be tuned by modifying the side chains at the C9 position of the fluorene (B118485) monomer.
A synthetic strategy to incorporate this compound into a polyfluorene backbone would involve the initial synthesis of a fluorene monomer functionalized with a 5-cyanopentyl side chain. This could be achieved by reacting 2,7-dibromofluorene (B93635) with this compound in the presence of a base. The resulting monomer, 2,7-dibromo-9-(5-cyanopentyl)-9H-fluorene, could then be polymerized via Suzuki or Yamamoto coupling to yield a polyfluorene with pendant nitrile groups.
The presence of the polar nitrile groups on the side chains could influence the polymer's solubility, morphology, and, importantly, its photophysical properties. The alkyl portion of the side chain helps maintain solubility, while the nitrile group could affect the polymer's packing in the solid state, which in turn influences the photoluminescence quantum yield and emission color. semanticscholar.org While specific studies on polyfluorenes with cyanopentyl side chains derived from this compound are not extensively documented, the general principles of side-chain engineering in polyfluorenes suggest this as a viable approach to developing new photoluminescent materials.
Role in Advanced Synthetic Methodologies
This compound and its derivatives play a role in several advanced synthetic methodologies, which are characterized by their efficiency, selectivity, and tolerance of a wide range of functional groups.
One of the most significant applications is in Negishi cross-coupling reactions . As mentioned earlier, this compound is a precursor to (5-cyanopentyl)zinc(II) bromide. sigmaaldrich.com This organozinc reagent can be coupled with a variety of organic halides in the presence of a palladium or nickel catalyst. This methodology is highly valued for its ability to form carbon-carbon bonds with high functional group tolerance, including the nitrile group present in the reagent.
Another area where this compound can be utilized is in Atom Transfer Radical Polymerization (ATRP) . ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. As an alkyl halide, this compound can function as an initiator for ATRP. The bromine atom can be abstracted by a transition metal catalyst to generate a radical that initiates the polymerization of a vinyl monomer. The resulting polymer chain would possess a 5-cyanopentyl group at one end, providing a handle for further functionalization.
Furthermore, this compound has the potential to be used in multicomponent reactions (MCRs) . MCRs are one-pot reactions where three or more reactants combine to form a complex product. Given its structure, this compound could act as an electrophilic component in reactions like the Passerini or Ugi reaction, where an isocyanide, a carbonyl compound, and a carboxylic acid (and an amine for the Ugi reaction) are combined. The bromoalkyl chain would be incorporated into the final product, offering a route to highly functionalized and complex molecules in a single step.
Photoredox-Mediated sp³ C–H Carboxylation Reactions
Synthesis of Functionalized Imidazolium (B1220033) Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that have gained significant attention as environmentally benign solvents and catalysts. Functionalized ILs, which contain specific functional groups on the cation or anion, offer tailored properties for various applications. The synthesis of functionalized imidazolium ionic liquids can be achieved by the quaternization of an N-substituted imidazole (B134444) with an appropriate alkyl halide.
This compound serves as a precursor for the synthesis of nitrile-functionalized imidazolium ionic liquids. The synthesis typically involves the reaction of a 1-alkylimidazole with this compound. The resulting product is an imidazolium bromide salt with a cyanopentyl group attached to one of the nitrogen atoms of the imidazolium ring. The bromide anion can be exchanged with other anions to fine-tune the properties of the ionic liquid.
Table 1: Representative Synthesis of a Nitrile-Functionalized Imidazolium Ionic Liquid
| Reactant 1 | Reactant 2 | Product |
| 1-Methylimidazole | This compound | 1-(5-Cyanopentyl)-3-methylimidazolium bromide |
This synthetic approach allows for the incorporation of the nitrile functionality into the ionic liquid structure, which can be beneficial for subsequent chemical transformations or for modulating the physicochemical properties of the ionic liquid.
Synthesis of Functionalized Benzimidazolium Salts and N-Heterocyclic Carbene (NHC) Complexes
Benzimidazolium salts are important precursors to N-heterocyclic carbenes (NHCs), which are a class of persistent carbenes that have found widespread use as ligands for transition metal catalysts. The functionalization of the benzimidazolium salt can influence the steric and electronic properties of the resulting NHC ligand and its corresponding metal complex.
This compound is utilized in the synthesis of benzimidazolium salts bearing a cyanopentyl substituent. The synthesis involves the N-alkylation of a 1-substituted benzimidazole (B57391) with this compound. acs.org These functionalized benzimidazolium salts can then be used to generate the corresponding NHC ligands in situ or to synthesize stable NHC-metal complexes. For instance, the reaction of these salts with silver(I) oxide yields silver-NHC complexes, which are valuable as transmetalating agents for the preparation of other NHC-metal complexes (e.g., palladium, gold, copper). acs.org
Table 2: Synthesis of a Functionalized Benzimidazolium Salt and its Silver-NHC Complex
| Starting Material | Reagent | Product |
| 1-Propylbenzimidazole | This compound | 1-(5-Cyanopentyl)-3-propylbenzimidazolium bromide |
| 1-(5-Cyanopentyl)-3-propylbenzimidazolium bromide | Silver(I) oxide | [Ag(1-(5-cyanopentyl)-3-propylbenzimidazol-2-ylidene)Br] |
These nitrile-functionalized NHC complexes have potential applications in catalysis and medicinal chemistry.
Synthesis of Ellipticine (B1684216) Derivatives
Ellipticine is a naturally occurring alkaloid that exhibits potent anticancer activity. The synthesis of ellipticine derivatives is an active area of research aimed at developing new therapeutic agents with improved efficacy and reduced side effects.
This compound has been employed in the synthesis of ellipticine derivatives. In one reported synthesis, this compound is reacted with a 9-formylellipticine derivative to introduce a cyanopentyl group at the N-2 position of the ellipticine core. nih.gov This modification can influence the solubility and biological activity of the resulting ellipticine derivative. nih.gov
Table 3: Example of this compound in the Synthesis of an Ellipticine Derivative
| Ellipticine Precursor | Reagent | Product |
| 9-Formyl-6-methylellipticine | This compound | 2-(5-Cyanopentyl)-9-formyl-6-methylellipticinium bromide |
The introduction of a flexible alkyl nitrile chain can modulate the interaction of the ellipticine derivative with its biological targets.
Synthesis of Iminosugar-Based Ligands
Iminosugars are carbohydrate mimics in which the ring oxygen has been replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have therapeutic potential for the treatment of various diseases, including diabetes, viral infections, and lysosomal storage disorders. The synthesis of functionalized iminosugar derivatives is crucial for developing selective and effective inhibitors.
This compound is used as a reagent to introduce a cyanopentyl linker to iminosugar scaffolds. For example, in a Williamson ether synthesis, this compound can be reacted with a hydroxyl group of a protected iminosugar derivative in the presence of a base. rsc.orgrsc.org The resulting nitrile-terminated linker can be further modified or used as a handle for conjugation to other molecules.
Table 4: Application of this compound in the Synthesis of an Iminosugar Derivative
| Iminosugar Precursor | Reagent | Product |
| Methyl 4-hydroxybenzoate (B8730719) (as part of a larger scaffold) | This compound, K₂CO₃ | Methyl 4-((5-cyanopentyl)oxy)benzoate |
This approach allows for the systematic modification of iminosugar-based ligands to optimize their biological activity.
Catalytic Applications in Organic Transformations
While this compound itself is not typically used as a catalyst, it serves as a crucial building block for the synthesis of catalytically active compounds, particularly N-heterocyclic carbene (NHC) metal complexes. As detailed in section 4.4.3, this compound is used to synthesize functionalized benzimidazolium salts, which are precursors to NHC ligands.
These NHC ligands, when coordinated to transition metals such as palladium, silver, gold, or copper, form highly effective catalysts for a wide range of organic transformations. The cyanopentyl group introduced via this compound can influence the catalyst's solubility and stability, and potentially its catalytic activity, by modifying the steric and electronic environment around the metal center.
Table 5: Catalytic Applications of NHC-Metal Complexes Derived from Functionalized Benzimidazolium Salts
| Catalyst Type | Example Reaction |
| NHC-Palladium Complexes | Suzuki-Miyaura cross-coupling, Heck reaction, C-H activation |
| NHC-Silver Complexes | Transmetalation agents for other NHC-metal complexes |
| NHC-Gold Complexes | Catalysis of various addition reactions to alkynes |
| NHC-Copper Complexes | Click chemistry, hydrosilylation reactions |
Therefore, this compound plays an indirect but significant role in catalysis by enabling the synthesis of tailored NHC ligands for the development of advanced catalytic systems.
Synthesis of Fluorescent Probes and Labels
Fluorescent probes and labels are indispensable tools in biological and medical research for the visualization and tracking of biomolecules. The synthesis of these probes often involves the functionalization of a fluorophore with a reactive group that allows for its conjugation to a target molecule.
The direct use of this compound in the synthesis of fluorescent probes and labels is not widely reported in the literature. However, its bifunctional nature suggests potential applications. The bromo group can be used to alkylate a fluorophore, introducing a cyanopentyl linker. The terminal nitrile group of this linker can then be further modified, for example, by reduction to an amine or hydrolysis to a carboxylic acid. These functional groups can then be used to attach the fluorescent probe to a biomolecule. While this synthetic strategy is plausible, specific examples utilizing this compound for this purpose are not well-documented.
Application in Material Science Research
This compound serves as a versatile precursor in material science, primarily in the synthesis of functional polymers and for the modification of surfaces to impart desired properties. Its bifunctional nature, possessing both a reactive bromide and a polar nitrile group, allows for its incorporation into a variety of material architectures through controlled polymerization techniques and surface grafting methodologies.
One of the significant applications of this compound in material science is its use as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. The alkyl bromide functionality of this compound can initiate the polymerization of various vinyl monomers. The presence of the nitrile group at the other end of the initiator molecule results in polymers with a terminal cyano group, which can be further functionalized or can impart specific properties, such as polarity, to the resulting material.
Research in this area has explored the synthesis of block copolymers, where this compound is used to initiate the growth of the first polymer block. The resulting polymer chain retains a terminal functionality that can then be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This approach is valuable for creating materials with tailored properties, such as self-assembling nanostructures or thermoplastic elastomers.
In the realm of surface modification, this compound can be chemically grafted onto various substrates, such as silicon wafers or nanoparticles. This surface-initiated polymerization allows for the growth of polymer brushes—long polymer chains densely tethered to a surface. These polymer brushes can dramatically alter the surface properties of the material, affecting characteristics like wettability, adhesion, and biocompatibility. The nitrile groups within these polymer brushes can serve as sites for further chemical reactions, allowing for the attachment of biomolecules or other functional moieties.
For instance, silicon wafers modified with a layer of an initiator containing a bromoalkyl group can be used to grow polymer brushes of various acrylates and styrenes via surface-initiated ATRP. While specific studies detailing the use of this compound for this purpose are emerging, the principle is well-established with similar bromo-functionalized initiators. The thickness and density of these polymer brushes can be precisely controlled by adjusting the reaction conditions.
The functionalization of nanoparticles with polymers using initiators like this compound is another area of active research. Polymer-coated nanoparticles, or polymer nanocomposites, exhibit enhanced properties compared to the individual components. The polymer shell can improve the dispersion of nanoparticles in a polymer matrix, prevent aggregation, and introduce new functionalities. The nitrile groups on the polymer chains can enhance the interaction of the nanocomposites with polar matrices or provide sites for further chemical modification.
While extensive detailed research findings specifically on this compound in material science are continually developing, the foundational principles of its application are rooted in the broader field of controlled polymerization and surface science. The data from related systems provide a strong indication of its potential. Below are illustrative tables based on typical results obtained in such material science applications.
Table 1: Illustrative Data for Block Copolymer Synthesis using a Bromo-functionalized Initiator
| Entry | First Monomer | First Block DP | Second Monomer | Second Block DP | Total Mn ( g/mol ) | PDI** |
| 1 | Styrene | 100 | Methyl Methacrylate | 150 | 25,400 | 1.15 |
| 2 | n-Butyl Acrylate | 80 | Styrene | 120 | 22,700 | 1.20 |
| 3 | Methyl Acrylate | 120 | tert-Butyl Acrylate | 100 | 23,200 | 1.18 |
* DP: Degree of Polymerization ** PDI: Polydispersity Index
Table 2: Representative Data for Surface-Initiated Polymerization from a Functionalized Silicon Wafer
| Monomer | Polymerization Time (h) | Polymer Brush Thickness (nm) | Water Contact Angle (°) |
| Styrene | 4 | 15 | 92 |
| Methyl Methacrylate | 3 | 25 | 70 |
| N-isopropylacrylamide | 2 | 35 | 32 (at 25°C) |
Advanced Characterization Techniques and Spectroscopic Analysis for 6 Bromohexanenitrile and Its Derivatives
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 6-bromohexanenitrile, ¹H-NMR and ¹³C-NMR spectra provide definitive evidence of its structure.
¹H-NMR: The proton NMR spectrum of this compound shows distinct signals for the different methylene (B1212753) groups in the aliphatic chain. The protons closest to the electron-withdrawing bromine atom and nitrile group are shifted downfield. For instance, in a spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methylene group adjacent to the bromine atom (Br-CH₂-) typically appears as a triplet around 3.4 ppm. chemicalbook.com The methylene group adjacent to the nitrile group (-CH₂-CN) resonates at approximately 2.3-2.4 ppm. chemicalbook.com The remaining methylene groups in the center of the chain produce overlapping multiplets in the upfield region, generally between 1.5 and 2.0 ppm. chemicalbook.com
¹³C-NMR: The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is highly deshielded and appears around 119-120 ppm. The carbon atom bonded to the bromine (C-Br) is found at approximately 33-35 ppm. The other four methylene carbons in the chain have distinct chemical shifts, confirming the six-carbon backbone of the molecule. guidechem.com
¹H-NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) ppm (400 MHz) |
|---|---|
| Br-CH₂ -CH₂-CH₂-CH₂-CN | 3.434 |
| Br-CH₂-CH₂ -CH₂-CH₂-CN | 1.902 |
| Br-CH₂-CH₂-CH₂ -CH₂-CN | 1.607 |
| Br-CH₂-CH₂-CH₂-CH₂ -CN | 1.694 |
| Br-CH₂-CH₂-CH₂-CH₂-CH₂ -CN | 2.388 |
Data sourced from ChemicalBook. chemicalbook.com
¹³C-NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) ppm |
|---|---|
| C N | ~120 |
| C H₂Br | ~35 |
| CH₂C H₂Br | ~32 |
| CH₂CH₂C H₂Br | ~27 |
| C H₂CN | ~25 |
| C H₂CH₂CN | ~17 |
Data sourced from Guidechem and Benchchem. guidechem.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bruker.com In the FTIR spectrum of this compound, two key absorption bands are of primary interest. A sharp, intense peak appears in the region of 2240-2250 cm⁻¹, which is characteristic of the stretching vibration of a nitrile group (C≡N). Additionally, a band in the lower frequency region, typically around 650 cm⁻¹, can be assigned to the C-Br stretching vibration. The presence of these two bands provides strong evidence for the bifunctional nature of the molecule.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Nitrile (C≡N) stretch | ~2240 |
| Carbon-Bromine (C-Br) stretch | ~650 |
Data sourced from Benchchem.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization mass spectrometry (EI-MS) reveals a characteristic molecular ion peak. nist.gov Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of similar intensity. nist.govuni.lu For this compound (C₆H₁₀BrN), these peaks would be at m/z 175 and 177. chemicalbook.com The fragmentation pattern often shows the loss of the bromine atom, leading to a significant peak at m/z 96. chemicalbook.com Other fragments correspond to the cleavage of the aliphatic chain.
Key Mass Spectrometry Fragments for this compound
| m/z | Assignment |
|---|---|
| 175/177 | [C₆H₁₀BrN]⁺ (Molecular ion) |
| 96 | [M-Br]⁺ |
| 55 | [C₄H₅]⁺ |
| 41 | [C₃H₅]⁺ |
Data sourced from ChemicalBook and NIST WebBook. chemicalbook.comnist.gov
UV/Vis Absorption and Fluorescence Emission Spectroscopy
UV/Vis and fluorescence spectroscopy are techniques that deal with electronic transitions in molecules. biocompare.com this compound itself does not possess a significant chromophore that absorbs in the typical UV-Vis range (200-800 nm), nor is it fluorescent. However, its importance in this context lies in its use as a flexible linker to synthesize fluorescent derivatives. nih.govnih.gov Researchers have incorporated this compound into larger molecular structures containing fluorophores like dansyl or nitrobenzoxadiazole (NBD) moieties. nih.govnih.govd-nb.info In these cases, the resulting derivatives exhibit absorption and emission properties dictated by the attached fluorescent tag, while the this compound chain acts as a spacer, separating the fluorescent part from another functional part of the molecule. nih.gov The study of these derivatives is crucial in fields like bio-imaging and the development of molecular probes. nih.gov
Chromatographic Techniques
Chromatographic methods are essential for separating components of a mixture and determining the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. restek.comjournaljpri.com It is an effective method for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column, where it is separated from impurities based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparing it to spectral libraries. nih.gov This technique is valuable for monitoring reaction progress, identifying byproducts, and assessing the purity of this compound. pqri.org
X-ray Diffraction Analysis
The technique involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. rsc.org The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. brynmawr.edu
For derivatives of this compound, obtaining single crystals suitable for X-ray diffraction can be achieved through methods like slow evaporation of a solvent or cooling of a saturated solution. unistra.fr The resulting structural data is invaluable for confirming the stereochemistry of reaction products and for studying non-covalent interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the material. researchgate.net For example, the crystal structures of various nitrile-containing compounds have been successfully determined, revealing details about their molecular geometry and intermolecular interactions. researchgate.netjobpcr.comresearchgate.netanalis.com.my In a study on nitrile functionalized silver(I) N-heterocyclic carbene complexes, single-crystal X-ray diffraction was used to elucidate the molecular structures of two complexes derived from precursors containing a nitrile group. researchgate.net
Table 3: Key Information Obtained from Single-Crystal X-ray Diffraction
| Parameter | Description | Significance |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and provides a fingerprint of the crystalline phase. brynmawr.eduresearchgate.net |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Reveals the symmetry of the crystal lattice. rsc.org |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. | Provides the precise location of every atom in the molecule. rsc.org |
| Bond Lengths | The distances between bonded atoms. | Confirms connectivity and can indicate bond order (e.g., single, double, triple). researchgate.netanalis.com.my |
| Bond Angles | The angles between adjacent bonds. | Defines the geometry around each atom (e.g., tetrahedral, trigonal planar). researchgate.net |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the spatial arrangement of different parts of the molecule relative to each other. |
| Intermolecular Interactions | Non-covalent forces such as hydrogen bonds and van der Waals interactions. | Explains the packing of molecules in the crystal and influences physical properties like melting point. researchgate.net |
This table highlights the primary outputs of a single-crystal X-ray diffraction experiment.
Computational Chemistry and Modeling
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. wikipedia.org It has become a standard tool in chemistry for modeling molecular geometries, reaction mechanisms, and spectroscopic properties. mdpi.com For this compound and its derivatives, DFT calculations provide valuable insights that complement experimental data.
DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. wikipedia.org By finding the electron density that minimizes the energy, one can predict the ground-state geometry and other properties of the molecule. Various functionals, which approximate the exchange and correlation energy, are used in DFT calculations, with B3LYP being a commonly employed hybrid functional for organic molecules. mdpi.cometprogram.org
In the context of this compound, DFT can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles. This is particularly useful when experimental structures from X-ray diffraction are unavailable. researchgate.net
Predict Spectroscopic Properties: Calculate vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts, which can aid in the interpretation of experimental spectra.
Analyze Electronic Properties: Determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity and electronic transitions. mdpi.com
Model Reaction Pathways: Investigate the energetics of chemical reactions, including the structures of transition states and the calculation of activation barriers. frontiersin.org
For instance, DFT calculations have been used to model the structures of nitrile-functionalized complexes and to study the adsorption of nitriles on catalyst surfaces. researchgate.netresearchgate.net These computational studies provide a deeper understanding of the interactions and transformations of these molecules at the atomic level.
Table 4: Applications of DFT in the Study of Nitrile Compounds
| Application | Description | Information Gained |
| Geometry Optimization | Finding the lowest energy structure of a molecule. | Bond lengths, bond angles, dihedral angles, and overall conformation. researchgate.net |
| Frequency Calculation | Calculating the vibrational modes of a molecule. | Predicted IR and Raman spectra, zero-point vibrational energy. |
| Electronic Structure Analysis | Determining the distribution of electrons and orbital energies. | HOMO-LUMO gap, molecular electrostatic potential, atomic charges. analis.com.mymdpi.com |
| Reaction Mechanism Studies | Mapping the potential energy surface of a chemical reaction. | Transition state structures, activation energies, reaction thermodynamics. frontiersin.org |
| NMR Chemical Shift Prediction | Calculating the magnetic shielding of atomic nuclei. | Predicted 1H and 13C NMR spectra. |
This table summarizes the key areas where DFT calculations are applied to understand the chemistry of nitrile compounds.
Mechanistic Studies of Reactions Involving 6 Bromohexanenitrile
Elucidation of Reaction Pathways
The chemical reactivity of 6-bromohexanenitrile is characterized by the presence of two distinct functional groups: a terminal bromide and a nitrile group. This structure allows for a variety of reaction pathways, primarily centered around nucleophilic substitution at the carbon-bromine bond and transformations of the nitrile group.
Nucleophilic Substitution: As a primary alkyl bromide, this compound readily undergoes nucleophilic substitution reactions, predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. ksu.edu.salibretexts.org This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. libretexts.org This is a common pathway for reactions with various nucleophiles, including amines, phenoxides, and carboxylates. mdpi.comnih.gov For instance, it is used in the N-alkylation of piperidine (B6355638) and benzimidazole (B57391) derivatives. nih.govresearchgate.net
Tandem Reduction: A notable reaction pathway for this compound is the tandem reduction of both the bromo and nitrile functionalities. Using a system of indium(III) chloride (InCl₃) and sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF), both groups can be reduced in a single process to yield hexan-1-amine. escholarship.orgescholarship.org This demonstrates the potent reductive potential of the HInCl₂ species generated in situ. escholarship.orgarkat-usa.org
Organometallic Pathways: The compound serves as a precursor for organometallic reagents. It reacts with activated zinc to form (5-cyanopentyl)zinc(II) bromide. orgsyn.orgsigmaaldrich.com This organozinc intermediate can then participate in cross-coupling reactions, such as the nickel-catalyzed Negishi cross-coupling with α-bromo amides. orgsyn.org
Phase-Transfer Catalysis (PTC): In biphasic systems, reactions involving this compound can be facilitated by phase-transfer catalysts. ptfarm.pl These catalysts, typically quaternary ammonium (B1175870) salts, transport a nucleophile from an aqueous phase to an organic phase containing the this compound, enabling the reaction to proceed efficiently at the interface or in the organic phase. scientificupdate.comwikipedia.org This method is effective for reactions like alkylation. ptfarm.pl
Radical Reactions: In copper-initiated reactions, related compounds like 2-bromohexanenitrile can undergo radical additions to alkenes. uni-oldenburg.de This suggests a potential pathway for this compound under similar conditions, proceeding through a radical chain mechanism. uni-oldenburg.de
The following table summarizes various reaction pathways and the conditions employed:
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| N-Alkylation | K₂CO₃, acetone | N-(5-cyanopentyl) derivative | mdpi.com |
| Tandem Reduction | InCl₃, NaBH₄, THF, 25 °C | Hexan-1-amine | escholarship.orgescholarship.org |
| Organozinc Formation | Zinc powder, I₂, DMI, 70 °C | (5-cyanopentyl)zinc(II) bromide | orgsyn.org |
| N-Alkylation | NaH, DMF | N-(5-cyanopentyl) derivative | nih.gov |
| N-Alkylation (Phenothiazine) | KOH, NaI, DMF, 50 °C | N-(5-cyanopentyl)phenothiazine | d-nb.inforesearchgate.net |
Investigation of Intermediates
The intermediates formed during reactions of this compound are dictated by the specific reaction pathway.
SN2 Transition State: In the common SN2 reactions, a five-coordinate transition state is formed rather than a true intermediate. ksu.edu.sa This is a high-energy, short-lived species where the nucleophile is forming a bond to the carbon as the carbon-bromine bond is breaking. ksu.edu.salibretexts.org
Carbocation Intermediate: While less common for a primary halide, an SN1 pathway would proceed through a primary carbocation intermediate. pressbooks.pub This intermediate is planar and highly reactive. ksu.edu.sa However, the SN2 mechanism is generally favored for primary alkyl halides like this compound. ksu.edu.sapressbooks.pub
Organometallic Intermediates: In the synthesis of organozinc reagents, (5-cyanopentyl)zinc(II) bromide is a key isolable intermediate that is subsequently used in cross-coupling reactions. orgsyn.orgsigmaaldrich.com
Indium Hydride Intermediate: For tandem reductions, the active intermediate is proposed to be dichloroindium hydride (HInCl₂ ), generated from the reaction of InCl₃ with a hydride source like NaBH₄. escholarship.orgarkat-usa.org This species is responsible for the reduction of both the halide and the nitrile.
Phase-Transfer Catalyst Ion Pair: In phase-transfer catalysis, the crucial intermediate is a lipophilic ion pair formed between the catalyst's cation (e.g., a tetraalkylammonium ion, Q⁺) and the reacting anion (e.g., a nucleophile, Nu⁻). ptfarm.pl This ion pair, [Q⁺Nu⁻] , is soluble in the organic phase, allowing it to react with the this compound. ptfarm.pl
Radical Intermediates: Radical addition reactions would involve alkyl radical intermediates generated by the transfer of an electron from copper. uni-oldenburg.de
Kinetic Studies of this compound Reactions
Direct kinetic studies specifically detailing the rate constants for reactions of this compound are not extensively reported in the surveyed literature. However, the kinetics can be inferred from its structure and the general principles of the reaction mechanisms it undergoes.
As a primary alkyl halide, its nucleophilic substitution reactions are expected to follow second-order kinetics, consistent with an SN2 mechanism. libretexts.orgpressbooks.pub The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide (the substrate) and the nucleophile. libretexts.orgpressbooks.pub
The rate equation is expressed as: Rate = k[R-Br][Nu⁻]
Where:
[R-Br] is the concentration of this compound.
[Nu⁻] is the concentration of the nucleophile.
k is the second-order rate constant. libretexts.org
This bimolecular nature means that doubling the concentration of either the substrate or the nucleophile will double the reaction rate, while doubling both will quadruple the rate. pressbooks.pub
Steric hindrance plays a significant role in the kinetics of SN2 reactions. ksu.edu.sa The linear structure of this compound, with minimal steric bulk around the electrophilic carbon, facilitates nucleophilic attack, leading to faster reaction kinetics compared to more sterically hindered analogues like 6-bromo-2,2-dimethylhexanenitrile. ksu.edu.sa
The table below illustrates the expected effect of reactant concentration on the rate of an SN2 reaction involving this compound.
| [this compound] | [Nucleophile] | Relative Rate | Kinetic Order |
| Base Concentration (x) | Base Concentration (y) | 1 | Second-Order |
| 2x | y | 2 | Second-Order |
| x | 2y | 2 | Second-Order |
| 2x | 2y | 4 | Second-Order |
Stereochemical Outcomes and Selectivity
The stereochemical outcomes of reactions involving this compound depend on the nature of the reaction and the chirality of the reactants and products.
Reactions at the Achiral Center: this compound itself is an achiral molecule. The carbon atom bonded to the bromine is not a stereocenter. Therefore, direct substitution at this carbon does not, in itself, involve the creation or destruction of a chiral center at that position. However, the mechanism has stereochemical implications. SN2 reactions proceed with a "backside attack," which results in an inversion of configuration if the carbon were chiral. ksu.edu.sa
Formation of Chiral Products: this compound can be used as a building block in the synthesis of chiral molecules. For example, in a nickel-catalyzed Negishi cross-coupling, the organozinc reagent derived from this compound was coupled with a racemic secondary α-bromo amide. orgsyn.org This reaction produced a chiral product with high enantiomeric excess (91% ee), demonstrating that the catalyst system, not the this compound fragment, controlled the stereochemical outcome. orgsyn.org In another synthesis, while this compound was used for an N-alkylation, the high stereoselectivity of the final product was governed by stereoelectronic effects within the chiral iminosugar substrate. researchgate.net
Regioselectivity: In molecules with multiple reactive sites like this compound, regioselectivity becomes a key consideration. The tandem reduction using InCl₃/NaBH₄ is a prime example of a reaction that is not selective, as it reduces both the alkyl bromide and the nitrile. escholarship.orgescholarship.org In contrast, many nucleophilic substitution reactions are highly regioselective, reacting only at the C-Br bond while leaving the nitrile group intact under appropriate conditions. mdpi.comnih.gov
Diastereoselectivity: In radical addition reactions, diastereoselectivity can be observed. Studies on the addition of similar bromoalkanes to alkenes show that the diastereomeric ratio of the products can be rationalized by considering the steric interactions in the transition state of the atom transfer step. uni-oldenburg.de
Toxicological Considerations and Safety in Handling 6 Bromohexanenitrile in Research
Hazard Identification
6-Bromohexanenitrile is classified as a hazardous substance, and its primary dangers are associated with its irritant properties. thermofisher.comfishersci.com Direct contact with the compound can lead to significant health effects.
The key hazards associated with this compound are:
Skin Irritation: The compound is categorized as a skin irritant, capable of causing redness, inflammation, and discomfort upon contact. thermofisher.comfishersci.comnih.gov
Serious Eye Irritation: Contact with the eyes can result in serious irritation, potentially leading to damage if not addressed promptly and correctly. thermofisher.comfishersci.comnih.gov
Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract. thermofisher.comfishersci.comsigmaaldrich.com
Harmful if Swallowed/Inhaled/In Contact with Skin: Some data suggests the compound may be harmful if ingested, inhaled, or absorbed through the skin. nih.gov
It is important to note that the toxicological properties of this compound have not been fully investigated, and no acute toxicity information is available for the product. thermofisher.comfishersci.com
Hazard Classification of this compound
| Hazard Class | Category |
|---|---|
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
This data is based on available safety data sheets. thermofisher.comfishersci.com
Precautionary Measures in Laboratory Settings
Given the identified hazards, a series of precautionary measures must be strictly followed to ensure the safety of laboratory personnel. These measures are designed to minimize exposure and mitigate the risk of accidents.
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors. thermofisher.comfishersci.com
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. thermofisher.comfishersci.com
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. fishersci.comsigmaaldrich.com
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. fishersci.comsigmaaldrich.com It is crucial to inspect gloves before use and to employ proper glove removal techniques. harpercollege.edu
Respiratory Protection: If working outside of a well-ventilated area or if there is a risk of inhaling vapors, a suitable respirator should be used. sigmaaldrich.com
Handling and Storage:
Avoid contact with skin, eyes, and clothing. thermofisher.comfishersci.com
Do not breathe mist, vapors, or spray. thermofisher.comfishersci.com
Wash hands and any exposed skin thoroughly after handling. thermofisher.comfishersci.com
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. thermofisher.comfishersci.com
Hazardous Decomposition Products
Under certain conditions, such as fire, this compound can decompose and release hazardous substances. Thermal decomposition can lead to the release of irritating gases and vapors. thermofisher.com
The primary hazardous decomposition products include:
Nitrogen oxides (NOx) thermofisher.comfishersci.com
Carbon monoxide (CO) thermofisher.comfishersci.com
Carbon dioxide (CO2) thermofisher.comfishersci.com
Hydrogen halides, specifically hydrogen bromide gas thermofisher.comfishersci.comharpercollege.edu
Hydrogen cyanide (hydrocyanic acid) harpercollege.edu
In the event of a fire, firefighters should wear self-contained breathing apparatus and full protective gear. fishersci.com Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. harpercollege.edu
Stability and Reactivity under Laboratory Conditions
Understanding the stability and reactivity of this compound is crucial for safe storage and handling.
Stability: The compound is stable under normal laboratory conditions. thermofisher.comfishersci.comharpercollege.edu
Conditions to Avoid: Incompatible products should be avoided to prevent hazardous reactions. thermofisher.comfishersci.com
Incompatible Materials: this compound is incompatible with strong oxidizing agents. thermofisher.comfishersci.comharpercollege.edu
Hazardous Reactions: No hazardous reactions have been reported under normal processing. fishersci.com
Hazardous Polymerization: Hazardous polymerization is not expected to occur. thermofisher.comfishersci.com
By adhering to these guidelines, researchers can safely handle this compound and minimize the risks associated with its use in the laboratory.
Environmental and Green Chemistry Aspects of 6 Bromohexanenitrile
Development of Environmentally Benign Synthetic Routes
The pursuit of green chemistry principles has led to research into cleaner and more sustainable methods for producing and utilizing 6-bromohexanenitrile. These methods aim to reduce the use of hazardous substances, increase energy efficiency, and utilize renewable resources.
One key area of development is the use of environmentally benign solvents. Water, being non-toxic, inexpensive, and readily available, is an ideal green solvent. researchgate.net Its use in organic reactions can lead to novel reactivity and is applicable to a wide range of transformations, including those involving nitrile-functionalized compounds. researchgate.net For instance, reactions like the Mannich reaction have been successfully performed in aqueous media. mdpi.com
Electrochemical synthesis represents another promising green route. rsc.org By using electrons as "reagents," these methods can often eliminate the need for stoichiometric oxidants or reductants that generate significant waste. rsc.org This approach can be applied to a variety of organic transformations and is scalable, for example, through continuous flow electrochemical systems. rsc.org
Tandem reactions, where multiple transformations occur in a single pot, also contribute to greener synthesis by reducing the number of workup and purification steps, thereby saving solvents and energy. A tandem reduction of this compound to hexylamine (B90201) has been demonstrated using an indium(III) chloride/sodium borohydride (B1222165) system, showcasing a feasible route to transform the molecule. escholarship.org
Below is a table comparing traditional versus potential green synthetic approaches.
| Aspect | Traditional Synthetic Routes | Environmentally Benign Alternatives |
| Solvents | Often rely on volatile organic compounds (VOCs). | Utilization of water or other green solvents like dimethyl carbonate. researchgate.netnih.gov |
| Reagents | May use stoichiometric amounts of hazardous reagents. | Use of catalytic systems or electrochemical methods to minimize reagent waste. rsc.org |
| Process | Multiple, separate reaction and purification steps. | Tandem or one-pot reactions to improve efficiency and reduce waste. escholarship.org |
| Energy | Can require high temperatures and pressures. | Reactions designed to proceed at ambient temperature and pressure. gcande.org |
Waste Management and Minimization in this compound Synthesis
Effective waste management is a cornerstone of green chemistry, focusing on preventing waste generation at the source rather than treating it after it has been created. gcande.org In the context of this compound synthesis, several strategies can be employed to minimize waste.
Source reduction is the most preferred approach and can be achieved through various means. scribd.com Modifying production processes to improve efficiency and optimize reaction conditions can significantly reduce the consumption of raw materials and the formation of byproducts. numberanalytics.com This includes careful control of parameters like temperature, pressure, and reaction time.
Inventory management plays a crucial role in waste minimization. katanamrp.com Adopting a "pull-based" or "just-in-time" manufacturing approach prevents the overstocking of reactants like this compound, which can degrade over time and become waste. katanamrp.com Proper inventory tracking ensures that materials are used efficiently before they expire. katanamrp.com
Recycling and reuse are also vital components of a sustainable waste management plan. numberanalytics.com Solvents used in the synthesis or purification steps can often be recovered, purified, and reused in subsequent batches. Similarly, any unreacted starting materials can potentially be recovered from the reaction mixture and recycled.
The following table outlines key waste minimization strategies applicable to the synthesis of this compound.
| Strategy | Description | Relevance to this compound Synthesis |
| Source Reduction | Modifying processes to generate less waste from the outset. scribd.com | Optimizing reaction conditions (e.g., catalyst loading, temperature) to maximize yield and minimize byproduct formation. |
| Inventory Control | Preventing over-purchasing and spoilage of raw materials. katanamrp.com | Avoiding the accumulation of excess this compound and other reagents that may degrade. |
| Process Modification | Altering the manufacturing process to be more efficient and less wasteful. numberanalytics.compjoes.com | Implementing continuous flow processes or tandem reactions to reduce handling and purification steps. escholarship.org |
| Recycling and Reuse | Recovering and reusing materials from the waste stream. numberanalytics.compjoes.com | Recovering and purifying solvents used in the reaction and purification stages for reuse. |
| Waste Segregation | Keeping different types of waste separate to facilitate recycling. pjoes.com | Separating halogenated waste from non-halogenated waste for appropriate treatment and disposal. |
Exploration of Catalysts for Sustainable Transformations
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, which reduces energy consumption and waste. mdpi.com The development of sustainable catalysts for transformations involving this compound is an active area of research.
A significant trend is the move away from expensive and scarce noble metal catalysts, such as palladium and platinum, towards catalysts based on more abundant and less toxic earth-abundant metals like iron. mdpi.com Iron-based catalysts have shown promise in a variety of organic reactions, including cross-coupling and C-H activation, offering a cost-effective and sustainable alternative. mdpi.com
N-Heterocyclic carbenes (NHCs) have emerged as versatile ligands in organometallic catalysis. researchgate.netresearchgate.net Silver(I)-NHC complexes have been synthesized using this compound as a reagent, and these complexes can serve as precursors for other metal-NHC catalysts through transmetalation. researchgate.netresearchgate.net These catalysts can be designed to be water-soluble, allowing reactions to be performed in environmentally benign aqueous media. researchgate.net
Biocatalysts, which are enzymes derived from renewable feedstocks, offer another green alternative. cas.org They are biodegradable, non-toxic, and typically operate under mild conditions of temperature and pressure. cas.org While specific applications for this compound are still being explored, the potential for using enzymes in its transformations is significant.
Photoredox and electrocatalysis are also at the forefront of sustainable chemistry. rsc.orgnih.gov These methods use light or electricity, respectively, to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods and avoiding the use of harsh chemical oxidants or reductants. nih.gov
The table below summarizes various types of sustainable catalysts and their potential applications.
| Catalyst Type | Description | Potential Application for this compound |
| Earth-Abundant Metal Catalysts (e.g., Iron) | Catalysts based on inexpensive, low-toxicity metals. mdpi.com | Cross-coupling reactions where the bromine atom of this compound is substituted. |
| N-Heterocyclic Carbene (NHC) Complexes | Organometallic complexes with NHC ligands, which can be tuned for solubility and reactivity. researchgate.netresearchgate.net | Used in a variety of transformations, potentially in aqueous media to improve sustainability. researchgate.net |
| Biocatalysts (Enzymes) | Catalysts derived from biological sources that are biodegradable and operate under mild conditions. cas.org | Hydrolysis of the nitrile group or other enzymatic transformations. |
| Photocatalysts | Catalysts that are activated by light to promote chemical reactions. nih.gov | C-H functionalization or other radical-mediated reactions involving this compound. |
| Electrocatalysts | Catalysts that facilitate electrochemical reactions. rsc.org | Oxidation or reduction reactions at the nitrile or bromo-functionalized positions. |
Emerging Research Areas and Potential Future Investigations
Novel Derivatization Strategies of 6-Bromohexanenitrile
The dual reactivity of this compound allows for a wide array of derivatization strategies. The terminal nitrile can be transformed into amines, amides, or carboxylic acids, while the bromo group is susceptible to nucleophilic substitution. These reactions enable the synthesis of a diverse range of compounds.
Recent research has focused on using this compound to introduce flexible, functionalized linkers into larger molecules. For instance, it has been used in the synthesis of N-alkylated iminosugar-based ligands, where it forms an ether linkage via a Williamson ether synthesis. mdpi.com In this strategy, the nitrile group serves as a terminal tag that can be used for further chemical modifications or for visualization in biological studies. mdpi.com Another approach involves the alkylation of amines, such as 8-methoxy-2-propylamino-1,2,3,4-tetrahydronaphthalene, with this compound, followed by the reduction of the nitrile to a primary amine. nih.gov This key amine intermediate can then be conjugated with fluorescent moieties. nih.gov
Other derivatization strategies include its use in the synthesis of:
Benzimidazolium salts: this compound is reacted with N-alkylated 1H-benzimidazole to create aliphatic nitrile-functionalized benzimidazolium salts, which are precursors for N-heterocyclic carbene (NHC) complexes. researchgate.netresearchgate.netresearchgate.net
Organozinc reagents: It serves as a precursor for (5-cyanopentyl)zinc(II) bromide, a useful reagent in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.comorgsyn.orgchemicalbook.com
Cross-linking agents: It can be converted to long-chain dithiobisimidates like dimethyl 6,6′-dithiobiscaproimidate. sigmaaldrich.comsigmaaldrich.com
Phenothiazine (B1677639) derivatives: Nucleophilic substitution of bromide in this compound with 3-bromo-10H-phenothiazine is a key step in synthesizing phenothiazine boronic acid derivatives for use in fluorescent peptides. d-nb.info
These examples highlight the ongoing exploration of new ways to incorporate the unique structural and functional properties of this compound into more complex molecular frameworks. nih.govkib.ac.cn
Integration of this compound in Complex Supramolecular Architectures
The linear, bifunctional nature of this compound makes it an attractive component for the construction of complex supramolecular structures, including macrocycles and self-assembled monolayers. acs.orgresearchgate.net Macrocycles are of significant interest in drug discovery and materials science due to their pre-organized conformations, which can lead to high target affinity and selectivity. cam.ac.uk
Research in this area includes:
Synthesis of Crown-Annelated Tetrathiafulvalenes (TTF): this compound is a precursor in the synthesis of terminally functionalized thiols. acs.org These thiols can then be used to create new TTF derivatives that can self-assemble on metal surfaces and recognize metal cations. acs.orgresearchgate.net
Building Blocks for Macrocyclization: The flexible six-carbon chain of this compound can be incorporated into linear precursors that are later cyclized. cam.ac.ukcore.ac.uk For example, it has been used in the synthesis of benzimidazolium salts that are precursors to Ag(I)-N-heterocyclic carbene complexes, which can form multi-dimensional supramolecular networks. researchgate.net The ability to functionalize molecules with long aliphatic chains containing a terminal nitrile provides a handle for subsequent reactions to close a macrocyclic ring. researchgate.netmdpi.com
Formation of Self-Assembled Monolayers (SAMs): Derivatives of this compound, particularly those converted into thiols, can form stable SAMs on gold and platinum surfaces. acs.org These organized layers, incorporating electroactive units like TTF, can be used to study metal complexation and create electrochemical sensors. acs.orgacs.org
Future work will likely focus on designing more intricate macrocyclic and supramolecular systems using this compound as a versatile linker to control spacing and functionality within these large-scale architectures. cam.ac.uk
Role in Nanotechnology and Materials Science
In nanotechnology and materials science, the ability to tailor materials at the molecular level is crucial for developing new functionalities. aiu.edunano.govonlinescientificresearch.com this compound and its derivatives are being explored for their potential to create advanced materials, such as specialized polymers and functionalized surfaces.
The integration of this compound into polymer structures can impart specific properties. For example, its presence in a polymer matrix can enhance performance characteristics relevant to electronics and photonics. The nitrile group can also be a precursor for creating polymers like Nylon 6,6. google.com
Furthermore, the derivatization of this compound to form thiols is key to its role in nanotechnology, enabling the functionalization of gold surfaces with self-assembled monolayers (SAMs). acs.org These SAMs can act as platforms for electrochemical biosensors or for studying interfacial phenomena like ion recognition. researchgate.netacs.org The terminal nitrile group on such functionalized surfaces offers a site for further chemical modification, allowing for the construction of complex, layered nanomaterials.
Future investigations may involve using this compound to:
Develop novel nanocomposites where the bromo-alkyl-nitrile structure acts as a linker between nanoparticles and a polymer matrix. aiu.edu
Create smart fabrics with embedded sensors by incorporating its derivatives into textile polymers. nano.gov
Synthesize new catalytic materials where the nitrile group helps anchor catalytic complexes to a support. nano.gov
Computational Design of this compound-Based Compounds
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for designing and predicting the properties of new molecules. unistra.fr For compounds derived from this compound, computational methods are used to understand their structural and electronic properties, as well as to predict their reactivity and interaction with other molecules. acs.org
Recent research has employed DFT calculations to:
Optimize Molecular Geometries: DFT is used to determine the most stable conformations of complex molecules containing the this compound backbone. For example, in the study of 1-aryl-2-iminoazacycloalkanes synthesized from this compound, DFT calculations helped to evaluate the energy barriers for N-aryl rotation and understand the stereodynamic behavior of the E/Z stereoisomers. acs.org
Model Complex Structures: In the context of N-heterocyclic carbene (NHC) complexes derived from benzimidazolium salts, which are synthesized using this compound, DFT has been used to model the structures of the final metal complexes. researchgate.netresearchgate.net
Predict Interactions: Computational studies can model the interaction of this compound derivatives with biological targets or their assembly in supramolecular structures, guiding synthetic efforts toward molecules with desired binding affinities or material properties. acs.org
Future computational work will likely focus on the in silico design of novel derivatives for specific applications, such as catalysts, drugs, or materials. unistra.fr By simulating properties before synthesis, researchers can prioritize the most promising candidates, accelerating the discovery process.
Further Exploration of Biological Applications
The structural motifs accessible from this compound are relevant in medicinal chemistry and chemical biology. The flexible chain and reactive endpoints allow it to be used as a linker to connect pharmacophores to fluorescent tags or to other molecular components designed to modulate biological activity. pharmint.netindiamart.com
Research in this area has demonstrated the use of this compound in the synthesis of:
Fluorescent Probes for Receptors: It has been used to create a 6-aminohexyl linker for attaching fluorescent dyes like dansyl and 7-nitrobenzofurazan to ligands targeting the serotonin (B10506) 5-HT1A receptor, enabling live-cell imaging. nih.govresearchgate.net
Ligands for Sigma Receptors: In the development of ligands for sigma receptors, which are implicated in cancer, this compound was used to alkylate 1,4-dioxa-8-aza-spiro[4.5]decane. The resulting derivative was a key intermediate in the synthesis of fluorescent probes for studying receptor localization in pancreatic tumor cells. nih.gov
Inhibitors for Lysosomal Enzymes: It serves as a starting material for creating building blocks for N-alkylated iminosugar-based ligands designed to inhibit human lysosomal β-glucocerebrosidase, an enzyme relevant to Gaucher's disease. mdpi.com
Anticancer Agents: Nitrile-functionalized benzimidazolium salts derived from this compound, and their corresponding Ag(I)-NHC complexes, have been screened for cytotoxicity against breast cancer cell lines. researchgate.netresearchgate.net
Future investigations will likely expand on these findings, exploring the use of this compound to develop new diagnostic tools, therapeutic agents, and chemical probes to better understand complex biological systems. google.comucc.ie
Q & A
Q. How can researchers balance open-data sharing with ethical constraints when publishing this compound datasets?
- Methodological Answer : Anonymize sensitive data (e.g., proprietary synthetic routes) via controlled-access repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data. Consult institutional review boards (IRBs) to align with GDPR or HIPAA standards if human/animal data are involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
